Product packaging for 3-nitro-N-(2-phenylethyl)pyridin-2-amine(Cat. No.:CAS No. 2853-54-5)

3-nitro-N-(2-phenylethyl)pyridin-2-amine

Cat. No.: B2651950
CAS No.: 2853-54-5
M. Wt: 243.266
InChI Key: NYKXEFZUYFKCAW-UHFFFAOYSA-N
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Description

3-nitro-N-(2-phenylethyl)pyridin-2-amine is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . Its CAS number is 2853-54-5 and it can be identified by the SMILES string [O-] N+ c1cccnc1NCCc1ccccc1, which describes its molecular structure featuring a nitro-substituted pyridine ring linked to a phenethyl group . This structure is of significant interest in medicinal and organic chemistry research. Compounds with similar anilino-pyridine scaffolds are frequently explored as key intermediates or building blocks in synthetic chemistry . Researchers utilize these structures in the development of novel substances for various applications, including the synthesis of more complex heterocyclic systems. When handling this product, standard safety protocols for laboratory chemicals must be observed. It is recommended to use personal protective equipment, including gloves and safety goggles, and to handle the material only in a well-ventilated environment, such as a chemical fume hood . This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O2 B2651950 3-nitro-N-(2-phenylethyl)pyridin-2-amine CAS No. 2853-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-(2-phenylethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-16(18)12-7-4-9-14-13(12)15-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKXEFZUYFKCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitro N 2 Phenylethyl Pyridin 2 Amine

Strategies for Constructing the Nitropyridine Core

The formation of the 3-nitropyridine (B142982) core is a critical step in the synthesis of the target molecule. This can be achieved through various methods, primarily involving the introduction of a nitro group onto a pre-existing pyridine (B92270) or pyridinamine ring system, or by constructing the nitropyridine ring through cyclization reactions.

Nitration of Pyridinamines and Pyridine Derivatives

The introduction of a nitro group onto a pyridine ring can be accomplished through direct or indirect nitration methods. The regioselectivity of these reactions is a key consideration, influenced by the electronic and steric properties of the substituents on the pyridine ring.

Direct nitration of 2-aminopyridine (B139424) derivatives typically results in a mixture of isomers, with the position of nitration being influenced by factors such as electric and steric hindrance. The direct nitration of 2-aminopyridine itself often yields the 5-nitro isomer as the major product. However, under specific conditions, the 3-nitro isomer can be obtained. For instance, the thermolysis of 2-nitraminopyridine, which can be formed as a kinetic product during the nitration of 2-aminopyridine, leads to the formation of 3-nitro-2-aminopyridine and 5-nitro-2-aminopyridine. sapub.org

A more selective approach to C3-nitration involves the use of a directing group. For example, the N-sulfonyl group has been effectively used to direct the nitration of 2-aminopyridines to the C3 position using tert-butyl nitrite. rsc.org

Starting MaterialNitrating Agent/ConditionsMajor Product(s)Yield (%)
2-NitraminopyridineThermolysis in chlorobenzene (B131634) at 132°C3-nitro-2-aminopyridine40% sapub.org
2-NitraminopyridineThermolysis in chlorobenzene at 132°C5-nitro-2-aminopyridine26% sapub.org
2-Sulfanilamidopyridinestert-butyl nitriteC3-nitrated 2-sulfanilamidopyridine derivativesVaries

An alternative to direct nitration is the indirect method involving the formation of N-nitropyridinium intermediates. This approach has been shown to be effective for the synthesis of 3-nitropyridines. The reaction of pyridine or its derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent leads to the formation of an N-nitropyridinium ion. researchgate.net Subsequent treatment of this intermediate with aqueous sodium bisulfite (NaHSO₃) induces a rearrangement, yielding the 3-nitropyridine. researchgate.net This process is believed to proceed through a sapub.orgnih.gov sigmatropic shift of the nitro group from the nitrogen atom to the C3 position of the pyridine ring. researchgate.netrsc.org

Starting MaterialReagentsProductYield (%)
Pyridine1. N₂O₅ in an organic solvent2. SO₂/HSO₃⁻ in water3-Nitropyridine77% researchgate.net
Substituted Pyridines1. N₂O₅ in an organic solvent2. SO₂/HSO₃⁻ in water3-Nitropyridine derivativesGood for 4-substituted, moderate for 3-substituted pyridines researchgate.net

Cyclization Reactions Leading to Substituted Nitropyridines

The construction of the nitropyridine ring system can also be achieved through cyclization reactions. One notable method is a three-component ring transformation involving a dinitropyridone, a ketone, and a source of ammonia (B1221849). nih.gov For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone in the presence of ammonia to afford substituted nitropyridines. nih.gov This reaction proceeds under thermal conditions and provides a route to nitropyridines that may not be easily accessible through other methods. nih.gov

DinitropyridoneKetoneNitrogen SourceConditionsProduct
1-Methyl-3,5-dinitro-2-pyridoneCyclohexanoneAmmoniaHeating at 70°C for 3 h[b]-fused 5-nitropyridines nih.gov
1-Methyl-3,5-dinitro-2-pyridoneVarious ketonesAmmoniaHeating at 120°C for 3 h in an autoclaveSubstituted nitropyridines nih.gov

Formation of the N-(2-Phenylethyl)aminopyridine Linkage

Once the 3-nitropyridine core is synthesized, the final step in the formation of 3-nitro-N-(2-phenylethyl)pyridin-2-amine is the introduction of the N-(2-phenylethyl)amino group. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming carbon-nitrogen bonds on electron-deficient aromatic rings. In the context of synthesizing the target molecule, a 2-halo-3-nitropyridine is a suitable electrophile that can react with phenylethylamine, which acts as the nucleophile. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack at the 2-position, facilitating the displacement of the leaving group (e.g., a halogen).

The reaction between 2-fluoronitrobenzene and phenylethylamine has been studied, providing a model for the conditions that could be applied to the synthesis of this compound. researchgate.net The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has also been investigated, demonstrating that SNAr reactions are a viable route for the N-alkylation of nitropyridines. clockss.org

ElectrophileNucleophileSolventBaseTemperature (°C)Yield (%)
2-FluoronitrobenzenePhenylethylamineAcetonitrileK₂CO₃8095 researchgate.net
2-FluoronitrobenzenePhenylethylamineDMFK₂CO₃8092 researchgate.net
2-FluoronitrobenzenePhenylethylamineTolueneK₂CO₃8065 researchgate.net
2-FluoronitrobenzenePhenylethylamineAcetonitrileEt₃N8088 researchgate.net
Reaction of Halogenated Nitropyridines with 2-Phenylethylamine

The most direct and widely employed method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated 3-nitropyridine and 2-phenylethylamine. The most common starting material is 2-chloro-3-nitropyridine (B167233) due to its commercial availability and the good leaving group ability of the chloride ion. guidechem.comnih.gov

The reaction proceeds by the attack of the primary amine of 2-phenylethylamine on the electron-deficient carbon atom at the 2-position of the pyridine ring. The electron-withdrawing nitro group at the 3-position is crucial for activating the ring towards nucleophilic attack. uci.edu This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include triethylamine (B128534), diisopropylethylamine, or an excess of the reactant amine itself. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols being frequently used to facilitate the dissolution of the reactants and promote the reaction.

An example of this reaction involves heating a mixture of 2-chloro-3-nitropyridine and a substituted aniline (B41778) in ethylene (B1197577) glycol to produce 2-anilino-3-nitropyridine derivatives in high yields (90-94%). guidechem.com While this example uses an aniline derivative, the principle is directly applicable to the reaction with 2-phenylethylamine.

Reactant 1Reactant 2BaseSolventConditionsYieldReference
2-Chloro-3-nitropyridineSubstituted anilinesNot specified (likely excess amine)Ethylene glycolHeating90-94% guidechem.com
Mechanistic Insights into SNAr on Electron-Deficient Pyridine Systems

The nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine systems, such as 3-nitropyridine, is a stepwise process. The reaction is facilitated by the presence of strong electron-withdrawing groups, like the nitro group, which stabilize the intermediate formed during the reaction. researchgate.netwikipedia.org

The mechanism involves two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile, in this case, the amine, attacks the carbon atom bearing the leaving group (e.g., a halogen). This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group through resonance. masterorganicchemistry.com

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. This step is typically fast. masterorganicchemistry.com

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogs)

An alternative and powerful method for the formation of the C-N bond in this compound is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a versatile route for forming bonds between aryl halides and amines. researchgate.netacsgcipr.org This method is particularly useful when the SNAr reaction is sluggish or gives low yields.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is understood to involve:

Oxidative Addition: The aryl halide (e.g., 2-chloro-3-nitropyridine) oxidatively adds to a Pd(0) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The desired N-arylated product is formed through reductive elimination, regenerating the Pd(0) catalyst. wikipedia.org

A variety of palladium precursors, such as Pd(OAc)₂, and ligands, like Xantphos, can be employed. The choice of base, often a strong, non-nucleophilic base like sodium tert-butoxide, is also critical for the success of the reaction. nih.govdntb.gov.uanih.gov While this reaction is broadly applicable, the presence of the nitro group can sometimes lead to side reactions or catalyst deactivation, requiring careful optimization of the reaction conditions.

Aryl HalideAmineCatalystLigandBaseSolventYieldReference
Aryl BromidesVarious Aminesdichlorobis(triphenylphosphine)Pd(II)XantphosSodium tert-butoxideToluene27-82% nih.govdntb.gov.uanih.gov
2-HalopyridineVolatile AminesPalladium(II) acetate1,3-bis(diphenylphosphino)propane (dppp)Sodium tert-butoxideToluene55-98% researchgate.net

Amidation Reactions Involving Nitroolefins and Aminopyridines

While less direct, amidation reactions offer a potential synthetic route. One conceptual approach involves the reaction of a nitroolefin with an aminopyridine. However, for the synthesis of the target compound, this would likely involve a multi-step process. A more relevant amidation strategy involves the direct use of nitroarenes as amine surrogates. nih.gov In such reactions, the nitro group is reduced in situ to an amino group, which then participates in an amidation reaction.

For the synthesis of this compound, a hypothetical pathway could involve the amidation of a derivative of 3-nitropyridine. For instance, if a suitable carboxylic acid derivative were present on the pyridine ring, it could be amidated with 2-phenylethylamine. However, the more common approach is the direct formation of the C-N bond via nucleophilic substitution or cross-coupling.

Vicarious Nucleophilic Substitution (VNS) Approaches with Amines

Vicarious Nucleophilic Substitution (VNS) is a method for the nucleophilic substitution of hydrogen in electron-deficient aromatic rings. organic-chemistry.org This reaction typically involves the reaction of a nitroarene with a nucleophile that has a leaving group on the nucleophilic atom. nih.gov

In the context of synthesizing the target compound, a VNS approach would involve the reaction of 3-nitropyridine with an amine derivative carrying a leaving group. For example, hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) have been used to aminate 3-nitropyridine derivatives, selectively introducing an amino group at the 6-position. rsc.org This method provides a route to 2-amino-5-nitropyridines. scispace.com While this specific regioselectivity is not what is required for the target compound, the principle of VNS could potentially be adapted with a suitably designed nitrogen nucleophile to achieve substitution at the 2-position.

The general mechanism of VNS involves the addition of the nucleophile to the aromatic ring to form an anionic σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

Post-Synthetic Modifications and Functional Group Interconversions

Modification of the Phenylethyl Moiety

Once this compound is synthesized, the phenylethyl moiety can be further modified to create a library of related compounds. These modifications can be achieved through various functional group interconversions.

For instance, if the phenyl ring of the phenylethyl group contains a suitable functional group, it can be transformed into other functionalities. For example, a hydroxyl group could be converted to a halide, which can then participate in further substitution reactions. vanderbilt.edu The amine itself can undergo reactions such as acylation or alkylation, although these would modify the nitrogen atom rather than the phenylethyl moiety directly.

The chemical conversion of phenylethylamine to phenylacetaldehyde (B1677652) in the presence of lipid oxidation products has been studied, suggesting that under certain conditions, the phenylethyl group can be susceptible to oxidative transformations. nih.gov While not a synthetic strategy, this highlights a potential reactivity of the moiety.

Derivatization of the Pyridine Ring

The primary route to this compound involves the derivatization of a pre-functionalized pyridine ring, specifically 2-amino-3-nitropyridine (B1266227). The core of this derivatization is the N-alkylation of the exocyclic amino group. wikipedia.org This transformation is a type of nucleophilic substitution reaction where the amine nitrogen acts as a nucleophile, attacking an electrophilic phenylethyl source, such as 2-phenylethyl halide.

The synthesis of the starting material, 2-amino-3-nitropyridine, can be achieved by nitrating 2-aminopyridine using a mixture of nitric and sulfuric acids. semanticscholar.orgpatsnap.com This process, however, can lead to mixtures of isomers, requiring careful separation. semanticscholar.org Alternative methods for synthesizing nitropyridines include reacting pyridine with dinitrogen pentoxide followed by treatment with sodium bisulfite, a procedure that can offer high yields for certain substituted pyridines. researchgate.net

Once 2-amino-3-nitropyridine is obtained, the key derivatization step is the introduction of the 2-phenylethyl group. This is typically accomplished through a nucleophilic substitution reaction with a phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity.

Table 1: Representative N-Alkylation Reaction

Reactant 1Reactant 2BaseSolventProduct
2-amino-3-nitropyridine2-phenylethyl bromideSodium Hydride (NaH)Dimethylformamide (DMF)This compound

Further derivatization can involve modifications to other positions on the pyridine ring, although this is less common for the direct synthesis of the target compound. For instance, nucleophilic aromatic substitution reactions can occur where the nitro group is displaced by other nucleophiles, a reaction facilitated by the electron-withdrawing nature of the nitro group and the pyridine nitrogen. nih.gov

Catalytic Systems and Reaction Optimization in Synthesis

The efficiency and selectivity of the synthesis of N-substituted aminopyridines are significantly enhanced by the use of catalytic systems. Both homogeneous and heterogeneous catalysts are employed to facilitate the crucial C-N bond formation, with ongoing research focused on improving reaction conditions, yields, and sustainability. nih.govresearchgate.net

Homogeneous catalysis plays a vital role in the synthesis of aminopyridines, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govacs.org These reactions are highly effective for forming C-N bonds between aryl halides and amines. In the context of synthesizing the target molecule, a related approach could involve coupling 2-chloro-3-nitropyridine with 2-phenylethylamine. Palladium complexes with specialized phosphine ligands are commonly used to facilitate this transformation, often achieving high yields under relatively mild conditions. nih.gov

Copper-based homogeneous catalysts have also seen a resurgence for C-N bond formation. researchgate.net Copper(I) catalyzed amination reactions, for example, can be used to synthesize various aminopyridine derivatives. researchgate.net These systems are often more cost-effective than their palladium counterparts. Recent developments have also explored ruthenium catalysts that activate the pyridine ring through π-coordination, enabling amination reactions via nucleophilic aromatic substitution. researchgate.net

Table 2: Comparison of Homogeneous Catalytic Systems for C-N Coupling

Catalyst SystemLigand TypeTypical ReactionAdvantages
Palladium(0)/Palladium(II)Phosphine-based (e.g., BINAP, XPhos)Buchwald-Hartwig AminationHigh efficiency, broad scope, mild conditions. nih.govacs.org
Copper(I)N,N-Dimethyl-ethylenediamine (DMEDA), L-prolineUllmann CondensationCost-effective, uses readily available ligands. researchgate.net
Ruthenium(II)Cyclopentadienyl (Cp*)π-Coordination CatalysisNovel activation mode, cleaves pyridyl C-N bonds. researchgate.net

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability. Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. researchgate.netnih.gov

For N-arylation and N-alkylation reactions, copper-based MOFs have demonstrated excellent catalytic activity. arkat-usa.orgresearchgate.net For example, a heterometallic Cu(II)-Ba(II) MOF has been used as a catalyst for the N-arylation of nitrogen heterocycles without the need for an external base. arkat-usa.org In such a system, the copper centers act as the catalytic active sites, while the basic sites within the framework facilitate the reaction. arkat-usa.org Similarly, Ni-based MOFs have been employed to catalyze amidation reactions involving 2-aminopyridine, showcasing the versatility of these materials. researchgate.net The catalyst can often be recovered and reused multiple times with minimal loss of activity. researchgate.net

The general principle involves the coordination of the amine to the metal centers within the MOF, which facilitates the subsequent reaction with the alkylating or arylating agent. The porous structure of the MOF can also influence selectivity by controlling substrate access to the active sites.

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. rasayanjournal.co.inresearchgate.netnih.gov Key strategies include the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction methods like microwave-assisted synthesis. researchgate.netnih.gov

For pyridine synthesis, multicomponent reactions in aqueous media represent a significant green approach. rsc.org These reactions combine several reactants in a single pot, often in water, to form the desired product with high atom economy and reduced waste. rasayanjournal.co.inrsc.org The use of catalysts that can be easily separated and recycled, such as magnetic nanoparticles or the heterogeneous catalysts discussed above, also aligns with green chemistry goals. researchgate.net

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of pyridine derivatives compared to conventional heating methods. nih.gov This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. rasayanjournal.co.in Furthermore, developing solvent-free reaction conditions or using greener solvents like ethanol (B145695) or water instead of hazardous organic solvents like DMF is a critical aspect of sustainable synthesis. arkat-usa.orgrasayanjournal.co.in

Table 3: Green Chemistry Approaches in Pyridine Synthesis

ApproachDescriptionAdvantages
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, higher yields, cleaner products. rasayanjournal.co.innih.gov
Aqueous Media ReactionsUsing water as a solvent.Environmentally benign, inexpensive, often simplifies work-up. rsc.org
Multicomponent Reactions (MCRs)Combining three or more reactants in a one-pot synthesis.High atom economy, operational simplicity, reduced waste. rasayanjournal.co.in
Recyclable CatalystsEmploying heterogeneous or magnetic catalysts.Easy separation and reuse, minimizing catalyst waste. researchgate.net

Spectroscopic and Crystallographic Characterization Methodologies of 3 Nitro N 2 Phenylethyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 3-nitro-N-(2-phenylethyl)pyridin-2-amine provides detailed information about the electronic environment of each proton. The spectrum is anticipated to show distinct signals for the protons on the pyridine (B92270) ring, the phenylethyl group, and the amine linker.

The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nitro group at the 3-position significantly influences the chemical shifts of the adjacent protons. Specifically, the proton at the 4-position (H-4) is expected to be the most downfield-shifted pyridine proton due to the combined deshielding effects of the nitro group and the ring nitrogen. The proton at the 6-position (H-6) would likely appear at the most downfield position among the pyridine protons, influenced by the adjacent nitrogen atom. The proton at the 5-position (H-5) would resonate at a relatively upfield position compared to H-4 and H-6.

The protons of the phenylethyl group will also have characteristic shifts. The five protons of the phenyl ring will likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) groups (-CH2-CH2-) of the ethyl linker are expected to show signals around δ 3.0-4.0 ppm. The methylene group attached to the amine nitrogen will be more deshielded and thus appear further downfield than the methylene group attached to the phenyl ring. The N-H proton of the secondary amine is expected to show a broad signal, the chemical shift of which can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine H-4~8.2 - 8.5
Pyridine H-5~6.7 - 7.0
Pyridine H-6~8.0 - 8.3
Phenyl H (ortho, meta, para)~7.2 - 7.4 (multiplet)
N-CH2-~3.6 - 3.9 (triplet)
Ph-CH2-~2.9 - 3.2 (triplet)
N-HVariable (broad)

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbons of the pyridine ring are expected to resonate in the aromatic region of the spectrum (δ 110-160 ppm). The carbon bearing the nitro group (C-3) will be significantly deshielded. The carbon attached to the amino group (C-2) is also expected to be downfield, with its chemical shift influenced by the nitrogen atom. The remaining pyridine carbons (C-4, C-5, C-6) will have shifts characteristic of substituted pyridine rings. For instance, in 3-nitropyridine (B142982), the carbon atoms have been reported with the following chemical shifts: C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com

The phenyl group carbons will also appear in the aromatic region, typically between δ 125 and 140 ppm. The ipso-carbon (the carbon attached to the ethyl group) will have a distinct chemical shift. The carbons of the ethyl linker will appear in the aliphatic region of the spectrum, with the carbon atom bonded to the nitrogen (N-CH2) expected around δ 40-50 ppm and the carbon adjacent to the phenyl ring (Ph-CH2) around δ 35-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2~155 - 160
Pyridine C-3~145 - 150
Pyridine C-4~135 - 140
Pyridine C-5~115 - 120
Pyridine C-6~150 - 155
Phenyl C (ipso)~138 - 142
Phenyl C (ortho, meta, para)~126 - 130
N-CH2-~42 - 48
Ph-CH2-~35 - 40

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. youtube.comsdsu.edu For instance, it would show correlations between the coupled protons on the pyridine ring (H-4 with H-5, and H-5 with H-6) and between the two methylene groups of the ethyl linker.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu An HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

N-H Stretch: A secondary amine N-H stretching vibration is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings will be observed just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl linker will appear just below 3000 cm⁻¹.

NO₂ Stretches: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C=C and C=N Stretches: The aromatic ring stretching vibrations (C=C and C=N) will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

N-H Bend: The N-H bending vibration for a secondary amine is expected in the region of 1550-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
NO₂ Asymmetric Stretch1500 - 1570
NO₂ Symmetric Stretch1300 - 1370
Aromatic C=C/C=N Stretches1400 - 1600
N-H Bend1550 - 1650

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. libretexts.org Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibration of the nitro group is often a strong and characteristic band in the Raman spectrum. The aromatic ring breathing modes of both the pyridine and phenyl rings are also typically strong in Raman spectra, appearing in the fingerprint region (below 1600 cm⁻¹). The C-H stretching vibrations will also be present. The complementarity of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Table 4: Predicted Raman Shifts for this compound

Functional GroupPredicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
NO₂ Symmetric Stretch1300 - 1370 (strong)
Aromatic Ring Breathing Modes990 - 1050 (strong)
Pyridine Ring ModesVarious bands in fingerprint region
Phenyl Ring ModesVarious bands in fingerprint region

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for investigating the electronic properties of this compound. The absorption of ultraviolet or visible light by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the compound's conjugated systems and chromophores.

The UV-Vis spectrum of this compound is dominated by its primary chromophore, the 2-amino-3-nitropyridine (B1266227) core. This system comprises a pyridine ring substituted with an electron-donating amino group (-NH) and a powerful electron-withdrawing nitro group (-NO₂). This arrangement, often referred to as a "push-pull" system, creates significant electronic polarization and extends the conjugation, which influences the energy of electronic transitions.

The characteristic absorption bands observed in the spectra of related nitropyridine derivatives are attributed to π → π* and n → π* transitions. researchgate.net

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The extended conjugation involving the pyridine ring, the amino group's lone pair, and the nitro group lowers the energy gap for these transitions, typically causing strong absorption bands in the UV region. researchgate.net

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into π* antibonding orbitals. These transitions are characteristic of molecules containing heteroatoms with lone pairs.

Studies on structurally similar compounds, such as other substituted 2-amino-3-nitropyridines, show distinct absorption bands that can be correlated to these transitions. researchgate.netnih.gov The solvent polarity can also influence the position of these bands (solvatochromism), providing further insight into the nature of the electronic transitions.

Transition TypeTypical Wavelength Range (nm)Description
π → π250 - 390High-intensity transition within the conjugated 2-amino-3-nitropyridine system.
n → π> 350Low-intensity transition involving non-bonding electrons from N and O atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound (C₁₃H₁₃N₃O₂) with high confidence, distinguishing it from other compounds with the same nominal mass. HRMS is crucial for unambiguous identification, especially when dealing with novel compounds or complex mixtures. nih.gov The technique's ability to measure accurate masses is a cornerstone of modern chemical analysis for confirming molecular identity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net For this compound, GC-MS analysis would require the compound to be sufficiently volatile and thermally stable to pass through the GC column without decomposition. h-brs.de Given its molecular weight and polar functional groups, derivatization, such as silylation or acetylation, might be necessary to enhance volatility and improve chromatographic performance. unibo.it Once separated, the compound enters the mass spectrometer, where its fragmentation pattern is recorded. Common fragmentation pathways for aliphatic amines involve cleavage at the α-carbon bond. libretexts.org For this molecule, characteristic fragments would likely include the tropylium (B1234903) ion (m/z 91) from the phenylethyl moiety and ions resulting from the loss of the nitro group. libretexts.orgyoutube.com

Expected Fragment Ionm/z (Mass-to-Charge Ratio)Origin
[M]⁺243.10Molecular Ion
[M - NO₂]⁺197.10Loss of nitro group
[C₇H₇]⁺91.05Tropylium ion from phenylethyl side chain
[C₈H₉]⁺105.07Benzylic cleavage (CH₂-C₆H₅)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is often better suited for analyzing polar and less volatile compounds like this compound. researchgate.net HPLC separates the compound from a mixture in the liquid phase, after which it is ionized and detected by the mass spectrometer. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the HPLC eluent. researchgate.net This method allows for both quantification and structural confirmation, making it a powerful tool in pharmaceutical and chemical analysis. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would reveal detailed information about its molecular geometry, conformation, and intermolecular interactions.

Based on crystal structures of similar 2-amino-3-nitropyridine derivatives, several structural features can be anticipated. nih.govnajah.edu The molecule is expected to exhibit an intramolecular hydrogen bond between the hydrogen atom of the secondary amine (N-H) and one of the oxygen atoms of the adjacent nitro group. This interaction would result in a nearly planar, six-membered ring system that enhances the molecule's stability and influences its conformation. nih.gov

The crystal packing would likely be stabilized by intermolecular forces such as N-H···O hydrogen bonds and π–π stacking interactions between the aromatic pyridine and phenyl rings of adjacent molecules. researchgate.net These interactions dictate how the molecules arrange themselves in the crystal lattice. Analysis of related structures provides insight into the expected bond lengths and angles, confirming the effects of electronic delocalization within the aminonitropyridine core. nih.govgrowingscience.comresearchgate.net

Structural ParameterExpected ObservationSignificance
Intramolecular H-BondN-H···O interaction between amino and nitro groupsCreates a pseudo-ring, enhances planarity and stability. nih.gov
Dihedral AngleAngle between the pyridine and phenyl ringsDetermines the overall 3D conformation of the molecule.
Intermolecular Interactionsπ–π stacking and hydrogen bondingGovern the crystal packing and solid-state properties. researchgate.net
Bond LengthsShortened C-N and elongated N-O bondsIndicates electron delocalization within the push-pull system.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An intramolecular N—H⋯O hydrogen bond is a common feature in related N-substituted 3-nitropyridin-2-amines. This interaction occurs between the amine hydrogen and one of the oxygen atoms of the nitro group, forming a stable six-membered ring. This intramolecular hydrogen bond significantly influences the conformation of the molecule by promoting planarity between the nitro group and the pyridine ring.

In the crystal lattice, molecules of related compounds, such as N-(4-methylphenyl)-3-nitropyridin-2-amine, are known to be linked by a network of weak intermolecular interactions. nih.gov These include C—H⋯O, C—H⋯π, and nitro-N—O⋯π interactions. The phenylethyl group in this compound provides additional C-H donors for such interactions with the nitro and pyridyl groups of neighboring molecules.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Crystal Packing
Intramolecular Hydrogen BondN-H (amine)O (nitro)~1.9 - 2.2Enforces planarity of the nitro-pyridine moiety.
Intermolecular C—H⋯OC-H (aromatic/aliphatic)O (nitro)~2.3 - 2.8Links molecules into chains or sheets.
Intermolecular C—H⋯πC-H (aromatic/aliphatic)π-system (pyridine/phenyl)~2.5 - 2.9Contributes to the stabilization of the 3D network.
π-π Stackingπ-system (pyridine/phenyl)π-system (pyridine/phenyl)~3.3 - 3.8Significant for stabilizing the crystal lattice through van der Waals forces.

Polymorphism Studies of Related Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties. While polymorphism studies for this compound itself are not documented in the available literature, the phenomenon has been observed in closely related derivatives, such as N-(4-methylphenyl)-3-nitropyridin-2-amine. nih.gov

This analogue has been reported to exist in at least two monoclinic polymorphs. nih.gov The primary difference between these polymorphs lies in the dihedral angle between the pyridine and the phenyl rings, which is a manifestation of conformational polymorphism. This variation in molecular conformation leads to different intermolecular interaction patterns and, consequently, distinct crystal packing arrangements.

The existence of polymorphism in N-(4-methylphenyl)-3-nitropyridin-2-amine suggests that this compound may also exhibit polymorphic behavior. The conformational flexibility of the phenylethyl group could allow for different molecular arrangements in the solid state, giving rise to multiple crystalline forms. Factors such as the solvent used for crystallization, temperature, and pressure can influence which polymorphic form is obtained. The study of polymorphism in such derivatives is crucial for understanding the structure-property relationships and for controlling the solid-state properties of these compounds.

Compound NamePolymorphic FormsKey Structural Differences
N-(4-methylphenyl)-3-nitropyridin-2-amineTwo monoclinic polymorphsVariation in the dihedral angle between the pyridine and phenyl rings, leading to different intermolecular packing.
This compound(Hypothetical) Multiple forms possiblePotential for conformational polymorphism due to the flexible phenylethyl group.

Computational and Theoretical Investigations of 3 Nitro N 2 Phenylethyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are used to find the minimum energy structure. researchgate.netnajah.edu

For the analogous compound 2-amino-3-nitropyridine (B1266227), calculations have been performed to determine its optimized bond lengths and angles. najah.eduresearchgate.net These theoretical values are generally found to be in good agreement with experimental data obtained from X-ray crystallography, confirming the reliability of the computational methods. researchgate.netnajah.eduresearchgate.net Small discrepancies often arise because calculations model an isolated molecule in the gas phase, whereas experimental data is from the solid state where intermolecular forces are present. najah.edu

The introduction of the N-(2-phenylethyl) substituent to this core structure introduces several rotatable bonds, particularly around the C-N and C-C bonds of the ethyl bridge. This results in multiple possible low-energy conformations. A full conformational analysis would be required to identify the global minimum energy structure, considering the spatial orientation of the phenyl ring relative to the nitropyridine moiety.

Table 1: Selected Calculated Geometrical Parameters for the Analogous Compound 2-Amino-3-nitropyridine (ANP) Calculations performed using the DFT B3LYP/6-311++G(d,p) method. najah.eduresearchgate.net

ParameterBond/AngleCalculated Value
Bond Length (Å)C5-N101.37
C4-N131.45
N13-O141.23
N13-O151.23
C5-N61.36
Bond Angle (°)C4-C5-N10119.5
O14-N13-O15124.9
C5-N6-C1118.0
Dihedral Angle (°)O14-N13-C4-C5-24.4
H11-N10-C5-N6-155.6
Atom numbering corresponds to that used in the cited literature. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the ground state to an excited state. irjweb.com In molecules like 2-amino-3-nitropyridine, the HOMO is typically localized over the electron-rich aminopyridine ring, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon excitation.

For 3-nitro-N-(2-phenylethyl)pyridin-2-amine, the addition of the phenylethyl group would likely introduce additional π-orbitals from the phenyl ring, potentially influencing the energies of the frontier orbitals. However, the primary electronic character is expected to be dominated by the push-pull system of the amino and nitro groups on the pyridine (B92270) ring.

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Amino-3-nitropyridine (ANP) Calculations performed using the DFT B3LYP/6-311++G(d,p) method. researchgate.net

ParameterEnergy (eV)
EHOMO-6.64
ELUMO-2.58
Energy Gap (ΔE)4.06

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to a specific molecular motion, such as stretching, bending, or torsion of bonds. najah.edu

For the 2-amino-3-nitropyridine core, theoretical calculations have successfully assigned the key vibrational modes. najah.eduresearchgate.net For instance, the asymmetric and symmetric stretching vibrations of the amino (-NH2) group and the nitro (-NO2) group are characteristic features in the IR spectrum. The calculated frequencies, after applying a scaling factor to correct for anharmonicity and other systematic errors, show good agreement with experimental spectra. najah.edu

In this compound, additional vibrational modes corresponding to the phenylethyl group, such as C-H stretching of the aromatic ring and the aliphatic bridge, would also be present.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2-Amino-3-nitropyridine (ANP) Calculations performed using the DFT B3LYP/6-311++G(d,p) method. najah.edu

AssignmentCalculated Frequency (cm⁻¹)
NH₂ asymmetric stretch3635
NH₂ symmetric stretch3514
C-H stretch (pyridine ring)3221
NO₂ asymmetric stretch1570
NH₂ scissoring1500
NO₂ symmetric stretch1320

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. These calculations provide theoretical spectra that can be compared with experimental data to confirm molecular structures. researchgate.netnajah.edu

Theoretical chemical shifts for 2-amino-3-nitropyridine have been calculated and show excellent correlation with experimental values measured in solution. najah.eduresearchgate.net The calculations accurately reproduce the downfield shifts of protons and carbons near the electron-withdrawing nitro group and the upfield shifts for those near the electron-donating amino group.

For this compound, the GIAO method would be expected to predict distinct signals for the protons and carbons of the phenylethyl group, including the aliphatic -CH2-CH2- linker and the aromatic protons of the terminal phenyl ring, in addition to the signals from the nitropyridine core.

Table 4: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Amino-3-nitropyridine (ANP) Calculations performed in DMSO solvent model using the GIAO B3LYP/6-31++G(d,p) method. najah.edu

AtomExperimental δ (ppm)Calculated δ (ppm)
¹H NMR
H(C1)9.28.9
H(C2)9.08.7
H(C3)7.37.2
H(N10)6.86.5
¹³C NMR
C1145143
C5140138
C3125123
C4120117
C210098
Atom numbering corresponds to that used in the cited literature. najah.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

While ground-state DFT is excellent for geometry and energetics, Time-Dependent DFT (TD-DFT) is used to study excited states and predict electronic absorption spectra (UV-Vis). mdpi.com TD-DFT calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

For molecules with donor and acceptor groups like this compound, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions. The presence of the nitro group often induces a significant intramolecular charge transfer (ICT) band that extends into the visible region. researchgate.net

TD-DFT calculations on the 2-amino-3-nitropyridine model compound predict an intense electronic transition that aligns well with the experimentally observed λmax. najah.edu This primary absorption is attributed to an electronic transition from the HOMO, located on the aminopyridine moiety, to the LUMO, centered on the nitro group, confirming its ICT character. The solvent environment can also be modeled, as it is known to influence the position of absorption bands. mdpi.com

Analysis of Charge Distribution and Reactivity

Understanding the distribution of electron density within a molecule is key to predicting its reactivity. Computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide quantitative measures of the partial atomic charges on each atom. researchgate.netnajah.edu

These analyses consistently show that in the 2-amino-3-nitropyridine framework, the nitrogen and oxygen atoms of the nitro group carry a significant negative charge, while the nitrogen of the amino group is also electronegative. najah.eduresearchgate.net This charge distribution highlights the electron-withdrawing nature of the nitro group and the electron-donating character of the amino group, which polarizes the pyridine ring. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, with red areas indicating regions of high electron density (electronegative potential, susceptible to electrophilic attack) and blue areas indicating low electron density (electropositive potential, susceptible to nucleophilic attack). nih.gov

Table 5: Calculated Mulliken Atomic Charges for Selected Atoms in 2-Amino-3-nitropyridine (ANP) Calculations performed using the DFT B3LYP/6-311++G(d,p) method. researchgate.net

AtomMulliken Charge (e)
C1-0.316
C2-0.173
C40.505
N6 (pyridine)-0.490
N10 (amino)-0.233
N13 (nitro)0.228
O14 (nitro)-0.297
O15 (nitro)-0.296
Atom numbering corresponds to that used in the cited literature. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the electron density distribution around a molecule. It allows for the identification of electrophilic and nucleophilic sites, which is fundamental to predicting chemical reactivity and understanding intermolecular interactions. The MEP map uses a color spectrum to denote different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas signify intermediate or neutral potential. researchgate.netnih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro (NO₂) group, highlighting them as primary sites for electrophilic interactions and hydrogen bond acceptance. Conversely, the hydrogen atom of the secondary amine (N-H) group and the hydrogens on the aromatic rings would likely exhibit a positive potential (blue), marking them as sites for nucleophilic interactions and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the case of this compound, NBO analysis would be critical in understanding the electronic interplay between the electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring. Key interactions would likely include:

Intramolecular Hydrogen Bonding: A significant hyperconjugative interaction between the lone pair of an oxygen atom in the nitro group and the antibonding orbital of the N-H bond, which would provide evidence for an intramolecular hydrogen bond.

Electron Delocalization: Charge transfer from the lone pair of the amino nitrogen to the π* antibonding orbitals of the pyridine ring and the nitro group, which stabilizes the molecule.

Resonance Effects: Analysis of the π-electron delocalization across both the pyridine and phenyl rings.

Nucleus-Independent Chemical Shift (NICS) for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity. A positive value suggests a paratropic current, indicative of anti-aromaticity, while a value near zero implies a non-aromatic system. researchgate.net

For this compound, NICS calculations would be performed for both the substituted pyridine ring and the phenyl ring. It would be expected that both rings exhibit negative NICS values, confirming their aromatic character. This analysis could also reveal how the substituents (the nitro group and the amino linker) modulate the degree of aromaticity in the pyridine ring compared to an unsubstituted pyridine molecule.

Quantum Chemical Descriptors and Global Reactivity Parameters

Based on Density Functional Theory (DFT) calculations, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

Key global reactivity parameters include:

HOMO-LUMO Energy Gap (ΔE): A smaller gap indicates higher chemical reactivity and lower kinetic stability.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Resistance to charge transfer, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the electrophilic nature of a molecule, calculated as χ²/2η.

An interactive table summarizing hypothetical, yet representative, quantum chemical descriptors for this compound is presented below.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--2.5
Energy GapΔEELUMO - EHOMO4.0
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO2.5
Electronegativityχ(I+A)/24.5
Chemical Hardnessη(I-A)/22.0
Chemical SoftnessS1/η0.5
Electrophilicity Indexωχ²/2η5.06

Intermolecular Interactions and Crystal Engineering Theory

The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular interactions. Understanding these forces is central to crystal engineering.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. iucr.orgnih.govnih.gov The analysis generates a surface around a molecule, colored according to the nature and proximity of neighboring atoms. This allows for the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.

For a crystal of this compound, Hirshfeld analysis would likely reveal the relative contributions of various interactions, such as:

H···H contacts: Typically the most abundant due to the large number of hydrogen atoms on the molecular surface.

O···H/H···O contacts: Indicative of hydrogen bonding between the nitro group and amine or C-H groups of adjacent molecules.

C···H/H···C contacts: Reflecting van der Waals forces and potential C-H···π interactions.

C···C contacts: Suggesting π-π stacking interactions between the aromatic rings.

A table of expected contributions from different intermolecular contacts is provided below.

Contact TypeExpected Contribution (%)
H···H45 - 55
O···H15 - 25
C···H10 - 20
C···C5 - 10
N···H3 - 8
Other< 5

Crystal Energy Calculations

Theoretical crystal energy calculations complement experimental data by providing insight into the stability of a crystal lattice. These calculations can determine the lattice energy, which is the energy released when gaseous ions form a solid crystal. Furthermore, energy frameworks can be calculated to visualize and quantify the energetic contributions of different types of intermolecular interactions (e.g., electrostatic, dispersion) within the crystal, helping to understand the forces that dictate the crystal packing.

Chemical Reactivity and Derivatization of 3 Nitro N 2 Phenylethyl Pyridin 2 Amine

Reactions at the Pyridine (B92270) Ring

The pyridine ring in this compound is highly influenced by the presence of the nitro group at the 3-position and the amino substituent at the 2-position.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging process. The pyridine nitrogen atom is more electronegative than carbon, leading to inductive withdrawal of electron density from the ring carbons. researchgate.net This deactivation is further intensified under the acidic conditions typically required for EAS, as the nitrogen atom becomes protonated, forming a pyridinium (B92312) cation which is significantly more electron-deficient. researchgate.netjk-sci.comnih.gov

In the case of 3-nitro-N-(2-phenylethyl)pyridin-2-amine, the pyridine ring is further deactivated by the powerful electron-withdrawing nitro group at the 3-position. ncert.nic.in Both the pyridine nitrogen and the nitro group direct electrophiles to the meta positions (C-3 and C-5 relative to the nitrogen). However, the combined deactivating effects of the pyridinium nitrogen (under acidic conditions) and the nitro group make electrophilic substitution on this ring system extremely difficult, requiring harsh reaction conditions and generally resulting in very low yields, if any. nrochemistry.comnih.gov Friedel-Crafts alkylations and acylations, for instance, are typically unsuccessful on such highly deactivated pyridine rings. nih.govwikipedia.org

In contrast to its resistance to electrophilic attack, the pyridine ring in 3-nitropyridine (B142982) derivatives is highly activated towards nucleophilic aromatic substitution (SNAr). The nitro group strongly withdraws electron density, particularly from the ortho (C-2, C-4) and para (C-6) positions, making them susceptible to attack by nucleophiles. google.comyoutube.com For 3-nitropyridines, nucleophilic attack is favored at the positions para and ortho to the nitro group.

In this compound, the C-4 and C-6 positions are activated for nucleophilic substitution. A common and effective method for the functionalization of 3-nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organicreactions.orgorganic-chemistry.org This reaction allows for the introduction of carbon and nitrogen nucleophiles onto the pyridine ring, often with high regioselectivity. For 3-nitropyridines, VNS reactions with various nucleophiles typically occur at the C-6 position, which is para to the nitro group. wikipedia.orgresearchgate.net

Reaction TypePosition of AttackTypical NucleophilesKey Features
Vicarious Nucleophilic Substitution (VNS)C-6 (para to NO₂)Carbanions, AminesHigh regioselectivity for the para position.
Oxidative Nucleophilic Substitution of Hydrogen (ONSH)C-6 (para to NO₂)AminesRequires an oxidizing agent.
SNAr (with a leaving group)C-4 or C-6Alkoxides, Thiolates, AminesRequires a suitable leaving group at the position of attack.

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. byjus.comquora.combeilstein-journals.org This conversion is crucial for the synthesis of various biologically active molecules. A wide range of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method. byjus.com Chemical reducing agents are also widely used, with popular choices including metals in acidic media (e.g., iron in acetic acid, tin(II) chloride in hydrochloric acid) and other reagents like sodium hydrosulfite. rushim.ruresearchgate.net

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. Under carefully controlled reaction conditions, it is sometimes possible to isolate these intermediates. For instance, the reduction of nitroarenes with certain reagents can yield aryl hydroxylamines.

Reagent/CatalystProductGeneral Conditions
H₂, Pd/C or PtO₂Amino derivativeCatalytic hydrogenation
Fe, HCl/CH₃COOHAmino derivativeMetal in acidic medium
SnCl₂, HClAmino derivativeMetal in acidic medium
NaBH₄, catalystAmino derivativeChemical reduction
Zn, NH₄ClHydroxylamino derivativeControlled reduction

The direct conversion of an aromatic nitro group, such as the one in this compound, into a nitrile oxide intermediate is not a commonly reported transformation. Nitrile oxides are typically generated from other precursors, such as the dehydration of primary nitroalkanes, the oxidation of aldoximes, or from hydroximoyl chlorides. researchgate.netnih.govresearchgate.net While nitrile oxides are valuable intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocycles, nih.gov there is no substantial evidence in the literature to suggest that this reaction pathway is readily applicable to the nitro group on a pyridine ring.

Transformations of the Nitro Group

Reactivity of the N-(2-Phenylethyl)amino Moiety

The secondary amine of the N-(2-phenylethyl)amino group is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and intramolecular cyclization.

Alkylation and Acylation: The nitrogen atom of the amino group can be alkylated by reaction with alkyl halides or aminated with reagents like hydroxylamine-O-sulfonic acid. researchgate.net Acylation can be achieved using acid chlorides or anhydrides to form the corresponding amides. ncert.nic.inbyjus.com These reactions are typical for secondary amines and allow for further derivatization of the molecule.

Intramolecular Cyclization: The N-(2-phenylethyl)amino moiety is a classic precursor for intramolecular cyclization reactions to form fused heterocyclic systems. Two important name reactions in this context are the Pictet-Spengler and Bischler-Napieralski reactions.

Reactions at the Amine Nitrogen (e.g., alkylation, acylation)

The secondary amine nitrogen in this compound serves as a key site for derivatization through reactions such as alkylation and acylation. These modifications can significantly alter the compound's physicochemical properties and biological activity.

While direct acylation of 2-aminopyridines can sometimes lead to the formation of undesired N,N-diacyl derivatives, particularly with highly deactivated anilines, alternative procedures can achieve clean monoacylation. semanticscholar.org For instance, the treatment of 2-aminopyrimidines with substituted benzoyl chlorides in the presence of triethylamine (B128534) has been observed to yield N,N-dibenzoyl derivatives alongside unreacted amine. semanticscholar.org However, controlled reaction conditions can favor the desired mono-acylated product. The acylation of nitroaniline compounds with acyl anhydrides or acyl halides is a common method for producing N-acylnitroaniline derivatives. google.com Typically, about 0.8 to 1.5 moles of the acylating agent are used per mole of the nitroaniline compound. google.com

The reactivity of the amine nitrogen is influenced by the electronic effects of the nitropyridine ring. The nitro group, being a strong electron-withdrawing group, decreases the nucleophilicity of the exocyclic amine, making it less reactive than a typical secondary amine. Nevertheless, under appropriate conditions, these reactions can proceed efficiently.

Reaction Type Reagents General Product Key Considerations
AcylationAcyl halides, Acyl anhydridesN-acyl-3-nitro-N-(2-phenylethyl)pyridin-2-aminePotential for diacylation; reaction conditions may need optimization.
AlkylationAlkyl halides, SulfatesN-alkyl-3-nitro-N-(2-phenylethyl)pyridin-2-amineThe nucleophilicity of the amine is reduced by the nitropyridine ring.

Reactions at the Phenylethyl Side Chain

The phenylethyl side chain of this compound offers another avenue for chemical modification. The phenyl group can undergo electrophilic aromatic substitution reactions, although the specific conditions would need to be carefully selected to avoid side reactions with the electron-rich pyridine ring and the amine functionality.

Reactions at the benzylic position, the carbon atom directly attached to the phenyl ring, are also possible. The acidity of benzylic hydrogens allows for the formation of carbanions, which can then react with various electrophiles. pearson.com However, the presence of the bulky pyridin-2-amine substituent may sterically hinder reactions at this position.

Furthermore, conformational restriction of the 2-phenethylamine moiety has been explored in medicinal chemistry to probe receptor binding pockets. mdpi.com This suggests that modifications leading to cyclization or the introduction of rigidifying elements within the phenylethyl side chain could be of interest for modulating biological activity.

Ring Transformations and Annulation Reactions of Nitropyridines and Aminopyridines

The 2-aminopyridine (B139424) and 3-nitropyridine moieties within the target compound are versatile precursors for the synthesis of fused heterocyclic systems through ring transformation and annulation reactions. These reactions are of significant interest as they lead to the formation of complex scaffolds often found in medicinally important molecules.

Formation of Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines, Pyridopyrazines)

Imidazo[1,2-a]pyridines: The 2-aminopyridine core is a common starting material for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities. bio-conferences.org A variety of synthetic methods have been developed, often involving the condensation of a 2-aminopyridine with a two-carbon synthon. nih.gov

Common strategies include:

Reaction with α-haloketones: This is a classical and widely used method where the pyridine nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide, followed by intramolecular cyclization and dehydration. bio-conferences.orgacs.org

Three-component reactions: The coupling of a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. nih.govacs.org

Reaction with nitroolefins: Copper-catalyzed one-pot procedures using air as an oxidant allow for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins. organic-chemistry.org

Annulation with vinyl azides: Heating a mixture of a 2-aminopyridine and a vinyl azide (B81097) can lead to the formation of imidazo[1,2-a]pyridines. acs.org

Pyridopyrazines: Pyridopyrazines are another important class of fused heterocycles that can be synthesized from aminopyridine precursors. These syntheses often involve the reaction of aminopyridines with carbonyl compounds or their derivatives, sometimes utilizing transition metal, Brønsted/Lewis acid, or green catalysts. bohrium.com

Ring Transformations of Nitropyridines: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic attack and subsequent ring transformations. For instance, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and a nitrogen source to yield nitropyridines or nitroanilines. nih.govencyclopedia.pub While the target molecule is not a pyridone, the principle of nucleophilic attack on the electron-deficient ring is relevant.

Fused Heterocycle Precursor Moiety Common Reagents General Method
Imidazo[1,2-a]pyridine (B132010)2-Aminopyridineα-Haloketones, Aldehydes/Isocyanides, NitroolefinsCondensation and intramolecular cyclization
PyridopyrazineAminopyridineCarbonyl compoundsCondensation and cyclization

Mechanistic Studies of Transformation Pathways

The mechanisms of these ring-forming reactions have been the subject of numerous studies, providing insights into the reaction pathways and allowing for the optimization of synthetic protocols.

In the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, the initial step is the SN2 reaction between the pyridine nitrogen and the α-haloketone to form a pyridinium salt. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone, leading to a cyclized intermediate that dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.org

For the annulation of 2-aminopyridines with vinyl azides, a plausible mechanism involves the initial condensation to form an imine, which then loses nitrogen to generate a 2H-azirine intermediate. acs.org The pyridine nitrogen then facilitates the opening of the azirine ring and subsequent cyclization to yield the imidazo[1,2-a]pyridine product. acs.org

The three-component ring transformation of dinitropyridone to form nitropyridines is proposed to proceed through the initial attack of an enol and ammonia (B1221849) at the electrophilic 4- and 6-positions of the pyridone ring. nih.gov An intramolecular attack of the amino group on the carbonyl group leads to a bicyclic intermediate, which then eliminates nitroacetamide to afford the final nitropyridine product. nih.gov

Mechanistic studies of the vicarious nucleophilic substitution (VNS) on nitropyridines have shown that the reaction proceeds via the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a leaving group from the nucleophile. acs.org Computational studies have been employed to investigate the energetics of these pathways. researchgate.net

Advanced Materials Science Applications of 3 Nitro N 2 Phenylethyl Pyridin 2 Amine and Its Analogs

Nonlinear Optical (NLO) Properties in Organic Materials

Organic materials featuring molecules with strong electron donor and acceptor groups connected by a π-conjugated system have been the subject of extensive research for their potential in nonlinear optics (NLO). Compounds based on the nitropyridinamine framework, such as 3-nitro-N-(2-phenylethyl)pyridin-2-amine and its analogs, are exemplary of this molecular design. The inherent asymmetry in their electronic structure, with the amino group acting as an electron donor and the nitro group as a powerful electron acceptor, facilitates intramolecular charge transfer upon interaction with an intense light source, leading to significant second-order NLO responses. These properties are foundational for applications like optical frequency conversion and high-speed information processing. mdpi.com

Second Harmonic Generation (SHG) Efficiency of N-Phenylethyl Nitropyridinamine Derivatives

Second Harmonic Generation (SHG) is a key NLO process where two photons of the same frequency interact with a nonlinear material, are "combined", and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is highly dependent on both the molecular structure and the bulk crystal arrangement of the material.

For a material to exhibit a macroscopic SHG response, it must crystallize in a non-centrosymmetric space group. The molecular design of N-phenylethyl nitropyridinamine derivatives, featuring a donor-π-acceptor (D-π-A) structure, is conducive to large molecular hyperpolarizabilities (β), the microscopic origin of the SHG effect. researchgate.net While specific SHG efficiency data for this compound is not extensively documented in publicly available literature, the properties of analogous organic NLO crystals provide valuable benchmarks. For instance, single crystals of a chalcone (B49325) co-crystal have demonstrated a powder SHG efficiency seven times that of the standard reference material, urea (B33335). elsevierpure.comresearchgate.net Similarly, the semi-organic material L-histidine tetrafluoroborate (B81430) shows a relative SHG efficiency 0.48864 times that of potassium dihydrogen phosphate (B84403) (KDP). jchps.com The efficiency in nitropyridinamine derivatives is expected to be significant, provided that a non-centrosymmetric crystal packing can be achieved, which allows for the constructive alignment of the molecular dipoles. elsevierpure.comresearchgate.net

Crystal Growth Techniques for NLO-Active Single Crystals

The realization of the NLO properties of materials like this compound hinges on the ability to grow large, high-quality single crystals. A prevalent and effective method for growing organic NLO crystals from solution is the slow evaporation solution technique (SEST). researchgate.net This technique involves dissolving the synthesized compound in a suitable solvent to create a saturated or slightly supersaturated solution. The solution is then left undisturbed in a controlled environment, often at a constant temperature, allowing the solvent to evaporate slowly over a period of days or weeks. jchps.comrsc.org

This gradual process facilitates slow, ordered nucleation and crystal growth, which is essential for minimizing defects and achieving the high crystalline perfection required for optical applications. researchgate.netijcrt.org For example, optically transparent single crystals of 2-amino-5-nitropyridine (B18323) 4-chlorobenzoic acid (2A5NP4CBA) have been successfully grown using SEST with methanol (B129727) as the solvent. researchgate.net Similarly, single crystals of 3-methyl 4-nitropyridine (B72724) 1-oxide (POM) were grown by the solvent evaporation method using acetone. researchgate.net The choice of solvent is critical and is determined through solubility studies to ensure an appropriate evaporation rate and to influence the final crystal morphology. rsc.org

Refractive Index Measurements and Sellmeier Equations

The refractive index (n), which describes how light propagates through a medium, is a fundamental property for any optical material. For NLO applications, it is crucial to characterize the refractive index as a function of wavelength (a phenomenon known as dispersion). This relationship is often described by a Sellmeier equation, an empirical formula that provides an excellent fit to refractive index data in the transparency region of the material. ethz.ch

A typical form of the Sellmeier equation is:

where λ is the wavelength, and A, B, and C are the experimentally determined Sellmeier coefficients.

Research on (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine, a compound structurally very similar to the subject of this article, provides specific data on these properties. The refractive indices for this analog were measured in the 480 nm to 660 nm range and fitted to four-parameter Sellmeier equations. kent.ac.uk The relative magnitudes of the principal refractive indices (nx, ny, nz) are directly correlated with the arrangement of the molecules within the crystal lattice. kent.ac.uk

Refractive Indices for (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine at 532 nm. kent.ac.uk
Principal AxisRefractive Index (n)
x1.690
y1.901
z1.725

This pronounced anisotropy in the refractive indices is characteristic of organic crystals where molecules are arranged in a highly ordered fashion. kent.ac.uk

Structure-Property Relationships in NLO-Active Pyridinamines

Molecular Level: The primary requirement is a large first-order hyperpolarizability (β). This is achieved through the D-π-A molecular architecture. In this compound, the amino group (-NHR) serves as the electron donor, the nitro group (-NO₂) is the electron acceptor, and the pyridine (B92270) ring acts as the conjugated π-electron bridge that facilitates intramolecular charge transfer. researchgate.net The efficiency of this charge transfer dictates the magnitude of β.

Supramolecular Level: A large molecular hyperpolarizability is a necessary but not sufficient condition for a bulk NLO effect like SHG. The arrangement of molecules in the crystal lattice is critical. For a second-order NLO effect, the crystal must be non-centrosymmetric; that is, it must lack a center of inversion. A centrosymmetric arrangement leads to a cancellation of the molecular NLO effects, resulting in zero bulk susceptibility. The large SHG efficiency observed in many organic crystals is due to the unidirectional alignment of molecular dipoles, which creates a net polarization. elsevierpure.comresearchgate.net Intermolecular forces, such as hydrogen bonding, play a crucial role in stabilizing the desired non-centrosymmetric packing. elsevierpure.comresearchgate.net

Anisotropy: The ordered arrangement of molecules in the crystal leads to anisotropic optical properties, as evidenced by the different refractive indices along the principal axes of the (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine crystal. kent.ac.uk This anisotropy is essential for achieving phase-matching, a condition where the fundamental and second-harmonic waves travel at the same phase velocity, allowing for efficient energy transfer and a strong SHG signal.

Theoretical Predictions of Hyperpolarizability and NLO Response

Computational chemistry provides powerful tools for predicting the NLO properties of molecules before their synthesis, thereby guiding the design of new materials. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate the first-order hyperpolarizability (β) of organic molecules. nih.govjournaleras.com

These calculations allow researchers to systematically study the effect of different donor and acceptor groups and modifications to the π-conjugated system on the NLO response. For example, DFT studies on various pyridine derivatives have been used to explore their thermodynamic stabilities and predict their properties. nih.govresearchgate.net The calculated β values for new candidate molecules are often compared to that of a standard reference like urea to gauge their potential as NLO materials. journaleras.com Theoretical investigations have shown that extending the conjugation path between the donor and acceptor groups can strongly increase the molecular hyperpolarizability. sonar.ch These predictive calculations are invaluable for screening large numbers of potential NLO chromophores, saving significant time and resources in the experimental discovery of novel, high-performance optical materials. nih.gov

Potential as Precursors for Functional Organic Materials (excluding biological/pharmaceutical applications)

Beyond its direct application as an NLO material, the molecular structure of this compound makes it a valuable precursor for the synthesis of other functional organic materials. The aminonitropyridine core is a versatile chemical building block that can be modified to create materials for applications in organic electronics and polymer science. pubcompare.ainbinno.com

The reactivity of the nitropyridine ring is a key feature. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov This allows for the introduction of other functional groups. Furthermore, the nitro group itself can be chemically transformed, most commonly via reduction to an amino group. ntnu.no This conversion from a strong electron-acceptor to an electron-donor dramatically alters the electronic properties of the molecule, opening pathways to new derivatives with different functionalities.

A significant application for aminopyridine-based precursors is in the field of conductive polymers. For instance, 2-aminopyridine (B139424) can be polymerized through electrochemical oxidation to form poly-2-aminopyridine. researchgate.net While the initial polymer film is an insulator, it can be doped with species like Ag⁺ or Fe(CN)₆³⁻ to produce a semiconducting material. researchgate.net The synthesis of such polymers from precursors related to this compound could lead to new conductive or semiconductive materials for use in sensors, electrochromic devices, or other organic electronic components. nih.govresearchgate.net The precursor polymer approach provides a convenient and facile method to prepare conductive polymers, as the precursors are often more stable and processable than their final conjugated polymer counterparts. google.com

Q & A

Q. What are the established synthetic routes for 3-nitro-N-(2-phenylethyl)pyridin-2-amine in academic research?

The synthesis typically involves nucleophilic substitution or multi-step coupling reactions . For example:

  • Nucleophilic amination : Reacting a 3-nitropyridine derivative (e.g., 3-nitropyridin-2-yl chloride) with 2-phenylethylamine in a polar solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) .
  • Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination between nitro-substituted pyridine halides and 2-phenylethylamine, optimized using ligands like XPhos . Yields vary (50–85%) depending on reaction conditions (temperature, solvent, catalyst).

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm, NH signals at δ 5.5–6.0 ppm) and confirms amine linkage .
  • X-ray crystallography : Resolves nitro group orientation and steric effects using SHELXL refinement (e.g., C–N bond lengths ~1.35 Å) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 258) .

Q. What safety protocols are recommended when handling nitro-substituted pyridinamines?

  • Use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential mutagenicity of nitro groups.
  • Avoid exposure to heat or reducing agents to prevent byproduct formation.
  • Dispose of waste via neutralization (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers optimize the amination step to improve yield and purity?

  • Parameter screening : Use design-of-experiments (DoE) to test solvents (DMF vs. THF), bases (NaH vs. K₃PO₄), and temperatures (60–120°C).
  • Catalyst systems : Pd(OAc)₂ with SPhos ligand increases coupling efficiency for sterically hindered amines (yield >75%) .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves regioselectivity .

Q. How do computational methods resolve contradictions in spectroscopic data for nitro-pyridinamine derivatives?

  • DFT calculations (B3LYP/6-311G(d,p)) predict NMR shifts and vibrational modes, aiding assignments when experimental data is ambiguous .
  • Molecular docking : Validates nitro group interactions in biological targets (e.g., kinase active sites) to confirm structural stability .

Q. What strategies address challenges in crystallizing nitro-substituted pyridinamines?

  • Co-crystallization : Use additives (e.g., trifluoroacetic acid) to stabilize hydrogen bonds.
  • High-resolution data : Collect synchrotron X-ray data (λ = 0.7 Å) to resolve disorder in nitro groups .

Applications in Academic Research

Q. How is this compound used in kinase inhibition studies?

  • TrkA inhibition : Analogous compounds (e.g., KRC-108) bind to the ATP pocket via nitro group interactions, validated via in vitro kinase assays (IC₅₀ < 100 nM) .
  • Structure-activity relationships (SAR) : Modifying the phenylethyl group enhances selectivity against off-target kinases .

Q. What role does this compound play in catalytic systems?

  • Ligand precursor : Nitro groups can be reduced to amines for coordination in transition-metal catalysts (e.g., Pd complexes for cross-coupling) .
  • Electron-deficient ligands : Enhance catalytic activity in oxidation reactions by stabilizing metal centers .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Solubility testing : Use UV-Vis spectroscopy to measure saturation points in DMSO (high solubility) vs. hexane (low solubility).
  • Hansen solubility parameters : Predict miscibility based on δD (dispersion), δP (polar), and δH (hydrogen bonding) values .

Q. Why do computational and experimental bond lengths differ for the nitro group?

  • Crystal packing effects : DFT models assume gas-phase geometry, while X-ray data reflect intermolecular forces (e.g., π-stacking) shortening bonds by ~0.02 Å .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.